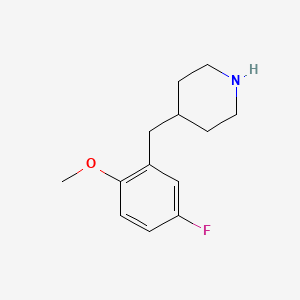

4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Descripción

Significance of Piperidine (B6355638) Scaffold in Chemical Biology and Drug Discovery Research

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals. Its prevalence in drug discovery is attributed to its favorable physicochemical properties, including its ability to exist in a protonated state at physiological pH, which can facilitate interactions with biological targets and improve aqueous solubility. The flexible, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling tailored interactions with the binding pockets of proteins.

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, targeting a diverse range of receptors and enzymes. This versatility has led to their successful application in various therapeutic areas, including but not limited to, central nervous system disorders, pain management, and infectious diseases. The structural simplicity and synthetic tractability of the piperidine core make it an attractive starting point for the design and development of novel therapeutic agents.

Strategic Role of Fluorine and Methoxy (B1213986) Groups in Modulating Biological Interactions within Benzylpiperidine Frameworks

The introduction of specific functional groups onto a core scaffold is a fundamental strategy in medicinal chemistry to fine-tune the pharmacological profile of a molecule. In the context of benzylpiperidine frameworks, the incorporation of fluorine and methoxy groups plays a pivotal role in modulating biological interactions.

Fluorine: The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly influence a molecule's properties. The small size of the fluorine atom allows it to act as a bioisostere of hydrogen, minimizing steric hindrance. Its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and thereby affecting receptor binding and cell permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, leading to increased metabolic stability and a longer biological half-life. Fluorine substitution can also enhance binding affinity to target proteins through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.

Methoxy Group: The methoxy group (-OCH3) is another key player in modulating molecular properties. It is an electron-donating group through resonance and can influence the electron density of the aromatic ring to which it is attached. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. The presence of a methoxy group can also impact the lipophilicity of a compound, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. By altering the conformation of the molecule, the methoxy group can also influence how the compound fits into a binding site, thereby affecting its potency and selectivity.

The combination of fluorine and methoxy groups on the benzyl (B1604629) substituent of a piperidine ring, as seen in 4-(5-Fluoro-2-methoxy-benzyl)-piperidine, presents a compelling strategy for creating compounds with potentially enhanced and specific biological activities.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its properties can be inferred from its structure and data available for its hydrochloride salt.

| Property | Value |

| Chemical Formula | C13H18FNO |

| Molecular Weight | 223.29 g/mol |

| CAS Number | 1170474-15-3 (for hydrochloride salt) |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Note: The data presented is for the free base form unless otherwise specified. The hydrochloride salt would have a higher molecular weight and likely different solubility properties.

Synthesis of Benzylpiperidine Derivatives

The synthesis of 4-substituted benzylpiperidines generally involves well-established organic chemistry reactions. A common synthetic route to prepare compounds like this compound could involve the reaction of a piperidine precursor with a suitably substituted benzyl halide or a reductive amination reaction between piperidine-4-carboxaldehyde and a benzylamine (B48309) derivative.

A plausible synthetic approach could be the reaction of 4-methylenepiperidine (B3104435) with a Grignard reagent derived from 5-fluoro-2-methoxybenzyl bromide, followed by reduction. Alternatively, the Wittig reaction between a piperidin-4-one and a phosphonium (B103445) ylide derived from 5-fluoro-2-methoxybenzyl bromide, followed by hydrogenation, could yield the target compound.

Research on Related Benzylpiperidine Derivatives

Due to the limited specific research on this compound, this section will discuss findings on structurally similar benzylpiperidine derivatives to provide context for its potential biological significance. Research on benzylpiperidine analogues has often focused on their interactions with central nervous system targets.

For instance, studies on various N-benzylpiperidine derivatives have explored their affinity and selectivity for dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. nih.govnih.gov The nature and position of substituents on the benzyl ring have been shown to be critical for determining the potency and selectivity for these transporters. nih.govnih.gov For example, electron-withdrawing groups on the benzyl ring have been found to be beneficial for dopamine transporter (DAT) affinity in some series of compounds. nih.gov

Furthermore, the 4-benzylpiperidine (B145979) scaffold is a key structural element in a number of potent N-methyl-D-aspartate (NMDA) receptor antagonists. The substitution pattern on the benzyl ring significantly influences the affinity for the GluN2B subunit of the NMDA receptor.

The following table summarizes the biological activities of some representative substituted benzylpiperidine derivatives from the scientific literature.

| Compound Structure | Target | Activity |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine | Serotonin Transporter (SERT) | Allosteric modulator nih.gov |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(4-chlorobenzyl)piperidine | Dopamine Transporter (DAT) | High affinity and selectivity nih.gov |

| 4-Benzylpiperidine | Monoamine Releaser | Selective for dopamine vs. serotonin release wikipedia.org |

This table presents data on related compounds to illustrate the potential areas of biological investigation for this compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[(5-fluoro-2-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-16-13-3-2-12(14)9-11(13)8-10-4-6-15-7-5-10/h2-3,9-10,15H,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRJXUARAPRBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588786 | |

| Record name | 4-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955314-86-0 | |

| Record name | 4-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 5 Fluoro 2 Methoxy Benzyl Piperidine

General Synthetic Routes for 4-Benzylpiperidine (B145979) Derivatives

The synthesis of 4-benzylpiperidine derivatives is a well-explored area in organic chemistry, driven by the prevalence of this scaffold in pharmaceuticals. nih.govsigmaaldrich.com Three primary strategies dominate the landscape: nucleophilic substitution, reductive amination, and advanced multicomponent/cascade reactions.

Nucleophilic Substitution Approaches to Piperidine (B6355638) Synthesis

Nucleophilic substitution reactions provide a direct and fundamental method for constructing the 4-benzylpiperidine framework. These approaches typically involve the formation of a carbon-carbon or carbon-nitrogen bond through the displacement of a leaving group.

One common strategy involves the reaction of a piperidine derivative, acting as a nucleophile, with a benzyl (B1604629) electrophile. For instance, a pre-formed piperidine ring can be alkylated. beilstein-journals.org Another approach is the intramolecular cyclization of a linear precursor containing an amine and a suitable leaving group, which forms the piperidine ring itself. beilstein-journals.orgorganic-chemistry.org The formation of the C4-benzyl bond can also be achieved by reacting a piperidine synthon, such as 4-piperidone (B1582916), with an organometallic benzyl reagent. youtube.com

A notable example is the two-fold alkylation of a primary amine with acrylates, followed by a Dieckmann condensation, hydrolysis, and decarboxylation to yield a 4-piperidone. dtic.milsciencemadness.org This piperidone can then be further functionalized. Cross-coupling reactions, such as the Suzuki protocol, have also emerged as powerful tools. This method allows for the efficient construction of 4-benzyl piperidines by coupling a piperidine-containing boronate with an aryl halide, tolerating a wide variety of substituents on both partners. organic-chemistry.org

Reductive Amination Protocols for 4-Substituted Piperidines

Reductive amination is a cornerstone in the synthesis of N-substituted and C-substituted piperidines. researchgate.net This method typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov

For the synthesis of 4-substituted piperidines, reductive amination can be applied in several ways. An intermolecular reaction between a piperidine derivative and a substituted benzaldehyde, in the presence of a reducing agent, can directly install the benzyl group. tandfonline.com Alternatively, intramolecular reductive amination of a suitable amino-ketone or amino-aldehyde precursor can be employed to construct the piperidine ring itself with the benzyl moiety already in place. nih.gov A variety of reducing agents can be used, with borane-pyridine complex (BAP) being an effective replacement for sodium cyanoborohydride, avoiding the formation of nitrile impurities. tandfonline.com

| Reaction Type | Reactants | Key Intermediates | Reducing Agents | Reference |

| Intermolecular | Piperidine + Substituted Benzaldehyde | Iminium ion | Borane-pyridine (BAP), NaCNBH3 | tandfonline.com |

| Intramolecular | Amino-ketone/aldehyde | Cyclic iminium ion | Various | nih.gov |

| N-Boc-piperidin-4-one based | N-Boc-piperidin-4-one + Aniline derivative | Imine | Not specified | researchgate.net |

Advanced Multicomponent Reactions and Cascade Processes for Piperidine Core Formation

In the quest for synthetic efficiency, multicomponent reactions (MCRs) and cascade processes have become invaluable for constructing complex molecular architectures like the piperidine core in a single pot. taylorfrancis.combas.bg MCRs bring together three or more reactants in a single operation to form a product that contains portions of all the starting materials. nih.govresearchgate.net

These reactions offer significant advantages by minimizing purification steps, saving time, and reducing waste. Various catalysts, including nano-crystalline solid acids like nano-sulfated zirconia, have been employed to facilitate the one-pot synthesis of highly functionalized piperidines from components such as aromatic aldehydes, amines, and 1,3-dicarbonyl compounds. bas.bg Cascade reactions, on the other hand, involve a sequence of intramolecular transformations, often triggered by a single event, to rapidly build molecular complexity. nih.gov For example, a palladium-catalyzed cascade involving pyridine (B92270) hydrogenation can lead to stereoselectively substituted piperidines. nih.gov

Targeted Synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine and its Direct Precursors

The specific synthesis of this compound requires a targeted approach that combines general piperidine synthetic methods with the regioselective formation of the substituted benzyl moiety.

Strategies for Regioselective Incorporation of the 5-Fluoro-2-methoxy-benzyl Moiety

The critical precursor for introducing the desired side chain is typically 5-fluoro-2-methoxybenzaldehyde (B106407) or a derivative thereof. cymitquimica.comsigmaaldrich.com The synthesis of this intermediate must precisely control the placement of the fluoro and methoxy (B1213986) groups on the aromatic ring.

One synthetic pathway to related compounds, such as 5-fluorosalicylaldehyde, involves a multi-step sequence starting from para-fluoroaniline. google.com This sequence includes diazotization to form a p-fluorophenol, followed by a Duff reaction to introduce the aldehyde group. google.com The resulting 5-fluorosalicylaldehyde can then be methylated at the hydroxyl group to yield the target 5-fluoro-2-methoxybenzaldehyde. Another approach involves the direct fluorination and methoxylation of benzoic acid precursors. smolecule.com Boron-directed cycloaddition reactions also offer a modern strategy for the regiocontrolled synthesis of fluoroalkyl-substituted aromatic compounds, which can be further elaborated. nih.gov

| Precursor Compound | Starting Material | Key Reactions | Reference |

| 5-Fluoro-2-methoxybenzaldehyde | p-Fluoroaniline | Diazotization, Duff Reaction, Methylation | google.com |

| 5-Fluoro-2-methoxybenzoic acid | Substituted Benzoic Acid | Nucleophilic Aromatic Substitution, Methoxylation | smolecule.com |

| Fluoroalkyl aromatic compounds | Boron-substituted dienes | Boron-directed cycloaddition | nih.gov |

Development of Efficient Synthetic Sequences for Key Intermediates

With the key 5-fluoro-2-methoxybenzyl precursor in hand, the final step is its attachment to the piperidine ring. Modern cross-coupling reactions are particularly well-suited for this transformation.

A highly efficient method involves a hydroboration-Suzuki coupling sequence. unisi.it In this approach, a protected 4-methylenepiperidine (B3104435) undergoes hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN). The resulting organoborane is then coupled with a suitable brominated precursor, such as 1-bromo-5-fluoro-2-methoxybenzene (which would need to be further functionalized), under palladium catalysis to form the C-C bond of the benzylpiperidine scaffold. unisi.it

Alternatively, the synthesis can proceed through the Wittig reaction. 4-Piperidone can be reacted with a phosphonium (B103445) ylide derived from a 5-fluoro-2-methoxybenzyl halide. The resulting alkene is then catalytically hydrogenated to yield the final saturated piperidine derivative. Another common route is the direct reductive amination between 4-piperidone and 5-fluoro-2-methoxybenzylamine, or the alkylation of piperidine with 5-fluoro-2-methoxybenzyl halide.

These strategies leverage key piperidine intermediates like N-Boc-4-methylenepiperidine or 4-piperidone, which are either commercially available or readily synthesized. unisi.it The final deprotection of the nitrogen atom, if necessary, yields the target compound, this compound.

Advanced Derivatization and Functionalization Strategies of the Piperidine Core

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, offers a prime site for modification at its nitrogen atom. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting derivatives.

Chemical Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring in this compound is a versatile handle for a variety of chemical transformations, including N-acylation, N-alkylation, and N-arylation.

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, readily affords the corresponding N-acyl derivatives. This reaction is a common strategy to introduce a wide range of functional groups, influencing the compound's lipophilicity and hydrogen bonding capacity.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through various methods. A common approach involves the reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). Reductive amination, reacting the parent piperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), represents another powerful method for N-alkylation, allowing for the introduction of diverse and complex alkyl substituents.

N-Arylation: The formation of a carbon-nitrogen bond between the piperidine nitrogen and an aromatic ring is a significant transformation in medicinal chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a state-of-the-art method for this purpose. This reaction typically involves the coupling of the piperidine with an aryl halide (bromide or chloride) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology allows for the synthesis of a wide array of N-arylpiperidine derivatives with high efficiency and functional group tolerance.

Table 1: Examples of Chemical Reactions at the Piperidine Nitrogen of this compound No direct experimental data for this compound was found in the searched literature. The following table is a representative illustration based on general reactions of similar piperidine derivatives.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acyl chloride, Triethylamine, Dichloromethane, Room Temperature | N-Acyl-4-(5-fluoro-2-methoxy-benzyl)-piperidine |

| N-Alkylation | Alkyl bromide, K₂CO₃, DMF, Room Temperature | 1-Alkyl-4-(5-fluoro-2-methoxy-benzyl)-piperidine |

| N-Arylation | Aryl bromide, Pd catalyst, Phosphine ligand, Base, Toluene, Heat | 1-Aryl-4-(5-fluoro-2-methoxy-benzyl)-piperidine |

Modifications and Functionalization of the Benzyl Moieties

The 5-fluoro-2-methoxy-benzyl group of the title compound presents opportunities for further functionalization through electrophilic and, to a lesser extent, nucleophilic aromatic substitution reactions. The directing effects of the existing substituents (fluoro and methoxy groups) play a crucial role in determining the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The combined effect of these two substituents will direct incoming electrophiles to specific positions on the benzene (B151609) ring.

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration will be governed by the directing effects of the existing fluoro and methoxy groups.

Halogenation: Further halogenation of the benzyl ring can be accomplished using electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or initiator.

Nucleophilic Aromatic Substitution: While less common for this electron-rich aromatic ring, nucleophilic aromatic substitution (SNAr) could potentially occur under specific conditions, particularly if a strong electron-withdrawing group were to be introduced onto the ring. The fluorine atom could act as a leaving group in such reactions.

Table 2: Potential Modifications and Functionalization of the Benzyl Moiety No direct experimental data for this compound was found in the searched literature. The following table is a representative illustration based on general principles of electrophilic aromatic substitution.

| Reaction Type | Reagents and Conditions | Potential Product Position(s) |

| Nitration | HNO₃, H₂SO₄ | Ortho or para to the methoxy group |

| Bromination | Br₂, FeBr₃ or NBS | Ortho or para to the methoxy group |

Molecular Mechanisms of Action and Biological Target Research in Vitro and Preclinical Models

Investigation of Molecular Target Interactions

Based on available scientific literature, no specific data has been published on the molecular target interactions of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine.

No research data on the binding affinity or functional activity of this compound at the Dopamine (B1211576) Transporter (DAT) or the Serotonin (B10506) Transporter (SERT) is currently available in the public domain.

There is no published data detailing the binding affinities of this compound for any serotonin receptor subtypes, including 5-HT2A and 5-HT7.

Information regarding the interaction and binding affinity of this compound with Sigma-1 and Sigma-2 receptors has not been reported in peer-reviewed scientific literature.

No studies have been published that investigate the modulatory effects of this compound on other neurotransmitter systems.

A review of the available literature indicates that the enzyme inhibition profile of this compound has not been characterized or published.

Ion Channel Modulation Studies

Ion channels are critical for a vast array of physiological processes, and their modulation represents a significant area of drug discovery. Some alkaloids containing piperidine (B6355638) structures have been shown to modulate the function of ion channels, often through an influence on the surrounding lipid membrane. However, a comprehensive search of scientific databases reveals no specific studies focused on the direct or indirect effects of this compound on any particular ion channels.

Cellular Activity and Phenotypic Screening in Preclinical In Vitro Models

Antiproliferative Effects in Cancer Cell Lines

The investigation of novel compounds for their ability to inhibit the growth of cancer cells is a cornerstone of oncology research. The inhibition of targets like MAGL, which is overexpressed in some aggressive cancers, has been linked to antiproliferative effects. Specifically, certain benzylpiperidine-based MAGL inhibitors have demonstrated the ability to reduce cell migration and induce apoptosis in primary pancreatic cancer cultures. While this provides a rationale for investigating compounds of this class, there is currently no published data from in vitro studies assessing the specific antiproliferative or cytotoxic effects of this compound on any cancer cell lines.

Antimicrobial Activity Investigations

There is no available research in the public domain that has investigated the antimicrobial properties of this compound. Therefore, no data on its potential efficacy against bacteria or fungi, nor any corresponding data tables of minimum inhibitory concentrations (MIC) or other antimicrobial metrics, can be provided.

Studies in In Vitro Models for Central Nervous System Disorders

Similarly, there is a lack of published studies on the effects of this compound in in vitro models related to CNS disorders. Consequently, there is no information regarding its potential mechanisms of action, such as enzyme inhibition or receptor binding, that would be relevant to neurological conditions. No data tables on its activity in assays for conditions like Alzheimer's disease, Parkinson's disease, or other CNS-related disorders could be found.

Further research is required to determine the pharmacological profile of this compound and to ascertain whether it possesses any of the biological activities observed in other, structurally related piperidine derivatives. Without such studies, any discussion of its molecular mechanisms or biological targets would be purely speculative.

Computational Chemistry and in Silico Approaches in Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(5-Fluoro-2-methoxy-benzyl)-piperidine, docking studies are crucial for identifying potential protein targets and elucidating its binding mode within an active site.

The process involves placing the 3D structure of the compound, prepared at a physiological pH of 7.4, into the binding pocket of a target protein. The binding affinity is then calculated, often expressed as a docking score or binding energy, which indicates the stability of the ligand-protein complex. For instance, in studies of similar piperidine-based compounds targeting the sigma-1 receptor (S1R), key interactions often involve hydrogen bonds, hydrophobic contacts, and π-stacking. The 5-fluoro-2-methoxy-benzyl moiety of the title compound could potentially engage in several types of interactions. The fluorine atom can form hydrogen bonds, while the methoxy-substituted benzyl (B1604629) group may enter hydrophobic pockets within the receptor. The piperidine (B6355638) ring itself is a common scaffold in ligands for various receptors and can contribute significantly to binding.

Table 1: Predicted Interaction Profile for this compound with a Hypothetical Receptor

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue (Example) |

|---|---|---|

| Hydrogen Bond | Fluorine atom | Gln, Thr |

| Hydrophobic Contact | Benzyl ring, Piperidine ring | Leu, Val, Phe |

| π-Stacking | Benzyl ring | Phe, Tyr, Trp |

The analysis of these interactions is facilitated by tools like the Protein-Ligand Interaction Profiler (PLIP), which detects various non-covalent interactions and helps visualize the binding mode. Molecular dynamics simulations can further refine these static docking poses, revealing the stability of the interactions over time and highlighting crucial amino acid residues.

Quantum Chemical Calculations (e.g., Density Functional Theory Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. For this compound, DFT can be used to optimize its molecular geometry and calculate various electronic descriptors that shed light on its reactivity and stability.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. Another important output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. For this compound, the MEP map would likely show negative potential (electron-rich regions) around the fluorine and oxygen atoms, making them susceptible to electrophilic attack, while regions with positive potential would be prone to nucleophilic attack.

Table 2: Representative Quantum Chemical Descriptors for Piperidine Derivatives

| Descriptor | Typical Predicted Value/Observation | Implication for this compound |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Relates to electron-donating ability |

| LUMO Energy | -0.5 to -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~5.5 eV | Indicates high kinetic stability |

In Silico Prediction of Biological Activity and ADME Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are vital for assessing the drug-likeness of a compound like this compound early in the research process. Various online servers and software packages (e.g., SwissADME, admetSAR, pkCSM) use quantitative structure-activity relationship (QSAR) models to make these predictions.

Key ADME parameters that can be predicted include:

Absorption: Parameters like human intestinal absorption and cell permeability are evaluated. Compliance with rules such as Lipinski's Rule of Five (e.g., molecular weight < 500, LogP < 5) is often a primary filter for oral bioavailability.

Distribution: Predictions include plasma protein binding, blood-brain barrier (BBB) penetration, and the volume of distribution (Vdss).

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes.

Excretion: Total clearance and potential for renal excretion can be estimated.

Toxicity: Potential for hepatotoxicity, mutagenicity, and other toxic effects can be flagged by computational models.

Table 3: Predicted ADME Profile for this compound

| ADME Parameter | Predicted Outcome | Significance |

|---|---|---|

| Absorption | ||

| Lipinski's Rule | Compliant | Good potential for oral bioavailability |

| Intestinal Absorption | High | Likely well-absorbed from the gut |

| Distribution | ||

| BBB Permeant | Yes/No | Determines potential for CNS activity |

| Plasma Protein Binding | High (>90%) | Affects free drug concentration |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Indicates a potential metabolic pathway |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| Excretion |

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor. A pharmacophore model can be generated based on the structure of a known active ligand or the ligand-binding site of a protein.

For this compound, a pharmacophore model could be constructed highlighting its key features: an aromatic ring, a hydrophobic group, and a hydrogen bond acceptor (the fluorine atom). This model could then be used to perform a virtual screening of large chemical databases to identify other compounds that share the same pharmacophoric features and thus have the potential to bind to the same biological target. This approach is a powerful tool for hit identification and lead generation in the early stages of drug discovery.

Theoretical Studies on Molecular Reactivity and Stability

Theoretical studies, often using quantum chemical methods, can provide deep insights into the intrinsic reactivity and stability of this compound. The stability of the molecule is influenced by the electronic properties of its constituent parts. For example, studies on piperine (B192125) have shown that the piperidine ring contributes significantly to the compound's chemical stability through both steric and electronic effects.

Chemoinformatic Analysis and Rational Library Design

Chemoinformatics involves the use of computational methods to analyze chemical data. For this compound, chemoinformatic analysis can be used to compare its properties to those of known drugs or compounds in large databases. This helps in assessing its novelty and potential for development.

Furthermore, the structural insights gained from molecular docking and pharmacophore modeling can guide the rational design of a chemical library based on the this compound scaffold. By systematically modifying different parts of the molecule (e.g., changing the substitution pattern on the benzyl ring or altering the piperidine moiety) in silico, it is possible to create a virtual library of analogs. The properties of these virtual compounds can then be predicted using the computational methods described above (docking, ADME prediction, etc.) to select the most promising candidates for synthesis and experimental testing. This rational, structure-based approach optimizes the search for molecules with improved affinity, selectivity, or pharmacokinetic profiles.

Comparative Research and Analogue Studies of 4 5 Fluoro 2 Methoxy Benzyl Piperidine

Comparison with Other Piperidine (B6355638) Derivatives Exhibiting Similar Pharmacological Profiles

The pharmacological profile of 4-(5-fluoro-2-methoxy-benzyl)-piperidine is best understood by comparing it with other substituted 4-benzylpiperidines. The parent compound, 4-benzylpiperidine (B145979), is known to function as a monoamine releasing agent, showing a preference for dopamine (B1211576) and norepinephrine (B1679862) over serotonin (B10506). wikipedia.orgsigmaaldrich.com It also exhibits weak monoamine oxidase (MAO) inhibitory activity. wikipedia.orgsigmaaldrich.com Derivatives of this core structure have been investigated for a wide range of central nervous system (CNS) targets, suggesting that this compound likely shares activity at one or more of these.

Key pharmacological classes of related piperidine derivatives include:

Dopamine Reuptake Inhibitors: Compounds structurally similar to this compound have shown potent and selective dopamine reuptake inhibition. For example, 1-benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine is a well-characterized dopamine transporter (DAT) ligand. wikipedia.org The affinity for DAT is highly sensitive to substitutions on both the benzyl (B1604629) and piperidine moieties.

NMDA Receptor Antagonists: The 4-benzylpiperidine scaffold is a feature in certain N-methyl-D-aspartate (NMDA) receptor antagonists. Research has identified N-(2-phenoxyethyl)-4-benzylpiperidine as a selective antagonist for the NR1/2B subunit combination. nih.gov

Acetylcholinesterase (AChE) Inhibitors: Several potent acetylcholinesterase inhibitors are based on the benzylpiperidine framework. These compounds are of interest for treating dementia. nih.gov For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine was found to be a highly potent AChE inhibitor. nih.gov

Sigma Receptor Ligands: The benzylpiperidine moiety is also found in ligands targeting sigma receptors, which are implicated in various neurological disorders. nih.gov

The specific substitutions on this compound—a fluorine atom at the 5-position and a methoxy (B1213986) group at the 2-position of the benzyl ring—are expected to modulate its potency, selectivity, and pharmacokinetic properties compared to the parent compound. The electron-withdrawing fluorine and electron-donating methoxy group can significantly alter the electronic properties of the aromatic ring and its interactions with target proteins.

Table 1: Pharmacological Activities of Structurally Related Piperidine Derivatives

| Compound/Derivative Class | Primary Pharmacological Target | Key Findings |

|---|---|---|

| 4-Benzylpiperidine | Monoamine Transporters (Dopamine, Norepinephrine) | Acts as a selective dopamine and norepinephrine releasing agent. wikipedia.orgsigmaaldrich.com |

| 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine | Dopamine Transporter (DAT) | Potent and selective dopamine reuptake inhibitor. wikipedia.org |

| N-(2-Phenoxyethyl)-4-benzylpiperidine | NMDA Receptor (NR1/2B subunit) | Identified as a novel and selective NMDA receptor antagonist. nih.gov |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives | Acetylcholinesterase (AChE) | Potent AChE inhibitors developed as potential antidementia agents. nih.gov |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}pyridine Derivatives | Sigma Receptors (σ1/σ2) | Exhibit high affinity for sigma receptors, relevant for neuropathic pain. nih.gov |

Analysis of Bioisosteric Replacements within the Benzylpiperidine Scaffold

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by modifying their physicochemical properties, potency, selectivity, or metabolic stability without losing the desired biological activity. For the this compound scaffold, several bioisosteric modifications can be considered.

Scaffold-Level Replacements:

Piperidine Ring Analogues: The piperidine ring itself can be replaced with other cyclic amines or constrained structures to alter basicity and conformational flexibility. For instance, replacing piperidine with a piperazine ring is a common strategy that can modify solubility and target engagement. In some contexts, piperazine and piperidine have been shown to be functionally equivalent as scaffolding elements. blumberginstitute.org

Benzyl Group Replacements: The benzyl moiety can be replaced by other aromatic or heteroaromatic systems. Replacing the phenyl ring with bioisosteres like pyridine (B92270), thiophene, or pyrazole can introduce new hydrogen bonding capabilities and alter aromatic interactions with the target protein.

Substituent-Level Replacements:

Fluorine Atom: The fluorine atom is a common bioisostere for hydrogen. Its introduction can block metabolic oxidation at that position and alter the acidity of nearby protons. It can also engage in specific polar interactions with protein targets.

Methoxy Group: The methoxy group is often used as a bioisostere for a hydroxyl group, with the advantage of being metabolically more stable. It can also be replaced by other small alkyl ethers (e.g., ethoxy) or, in some cases, by a trifluoromethoxy group to significantly alter electronic properties.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Piperidine Ring | Piperazine, Pyrrolidine, Azetidine, Constrained bicyclic amines (e.g., azabicyclo[3.1.0]hexane) | Modify pKa, lipophilicity, conformational rigidity, and vector orientation of substituents. |

| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl, Isoxazolyl | Introduce heteroatoms for new hydrogen bonding interactions, modulate electronic character, and explore novel intellectual property space. |

| Fluoro Group | Hydrogen, Chloro, Cyano, Hydroxyl | Fine-tune electronics, size, and potential for hydrogen bonding. |

| Methoxy Group | Hydroxyl, Ethoxy, Difluoromethoxy, Trifluoromethoxy, Small alkyl groups | Alter metabolic stability, hydrogen bonding capacity (OH vs. OMe), and lipophilicity. |

Structure-Activity Relationship Investigations Across Series of Related Compounds

Structure-activity relationship (SAR) studies of benzylpiperidine analogues have provided valuable insights into the structural requirements for activity at various CNS targets. These studies systematically modify different parts of the molecule to determine their effect on biological potency and selectivity.

Key SAR Insights from Benzylpiperidine Analogues:

Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring are critical for target affinity. In studies of NMDA receptor antagonists, a para-methyl substitution on the benzyl ring of a 4-benzylpiperidine derivative led to a threefold increase in in-vivo anticonvulsant activity. nih.gov For acetylcholinesterase inhibitors, bulky substituents in the para position of a related benzamide moiety led to a substantial increase in activity. nih.gov This suggests that the 5-fluoro and 2-methoxy groups in the target compound are likely to have a significant impact on its biological profile by influencing how the ring fits into the target's binding pocket.

The Piperidine Nitrogen: The basicity and substitution of the piperidine nitrogen are crucial. In many cases, this nitrogen atom is involved in a key ionic interaction with an acidic residue (e.g., aspartate) in the binding site. For AChE inhibitors, the basicity of the piperidine nitrogen was found to be important for activity. nih.gov In studies on dopamine transporter ligands, altering the N-benzyl moiety of piperidine analogues significantly affected their affinity and selectivity.

The Linker between the Rings: The connection between the piperidine and benzyl rings, in this case a methylene group (-CH2-), determines the relative orientation of the two moieties. Lengthening, shortening, or rigidifying this linker can have profound effects on activity.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Benzylpiperidine Derivatives

| Structural Modification | Target Class | Observed Effect on Activity |

|---|---|---|

| Para-substitution on Benzyl Ring | NMDA Receptor Antagonists | A p-methyl group on the benzyl ring increased in vivo anticonvulsant activity. nih.gov |

| Bulky Para-substitution on related Benzoyl Moiety | Acetylcholinesterase Inhibitors | Substantially increased inhibitory potency. nih.gov |

| Substitution on Piperidine Nitrogen | Dopamine Transporter Ligands | Altering the N-benzyl group modulated affinity and selectivity. |

| Hydroxylation of Piperidine Ring | NMDA Receptor Antagonists | Introduction of a C-4 hydroxyl group decreased off-target alpha-1 receptor affinity with only a modest decrease in NMDA potency. nih.gov |

Research Applications and Future Directions

Utility as a Chemical Intermediate in Complex Molecule Synthesis

A thorough review of publicly available scientific literature and patent databases does not yield specific examples where 4-(5-fluoro-2-methoxy-benzyl)-piperidine has been explicitly used as an intermediate in the synthesis of more complex molecules. However, its structural components suggest a potential role as a versatile building block in organic synthesis.

The secondary amine of the piperidine (B6355638) ring is a reactive handle that can participate in a wide range of chemical transformations. These include N-alkylation, N-arylation, acylation, and reductive amination reactions. Such reactions would allow for the coupling of the this compound core to other molecular fragments, enabling the construction of larger, more complex chemical architectures.

The fluoro- and methoxy-substituted benzyl (B1604629) group is a common feature in many biologically active compounds. Therefore, this piperidine derivative could serve as a precursor for introducing this specific moiety into a target molecule. Synthetic chemists could potentially utilize this compound to streamline the synthesis of novel compounds for various applications, avoiding the need to construct the substituted benzyl-piperidine fragment from simpler starting materials.

Table 1: Potential Synthetic Transformations Involving this compound

| Reaction Type | Potential Reagent(s) | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Alkyl halides (e.g., R-Br) | Tertiary amine |

| N-Arylation | Aryl halides (e.g., Ar-I) with catalyst | N-Aryl piperidine |

| Acylation | Acyl chlorides (e.g., RCOCl) | Amide |

| Reductive Amination | Aldehydes/Ketones, reducing agent | N-Substituted piperidine |

| Sulfonylation | Sulfonyl chlorides (e.g., RSO2Cl) | Sulfonamide |

This table represents theoretical applications based on the chemical nature of the compound, as specific examples are not documented in the literature.

Lead Compound Optimization and Drug Discovery Research (Preclinical)

There is no specific preclinical data available in the scientific literature for this compound itself as a lead compound. The benzylpiperidine scaffold, however, is a well-established "privileged structure" in drug discovery, known to interact with a variety of biological targets, particularly within the central nervous system (CNS). nih.gov

The process of lead optimization involves systematically modifying the structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. The this compound structure offers several points for diversification:

The Piperidine Nitrogen: The secondary amine can be substituted with various groups to explore structure-activity relationships (SAR).

The Benzyl Ring: The aromatic ring can be further functionalized, although the existing fluoro and methoxy (B1213986) groups already provide specific electronic and steric properties.

The Piperidine Ring: Modifications to the piperidine ring itself, such as the introduction of additional substituents, are also possible.

While no specific studies on this compound are reported, research on analogous structures highlights the potential of this chemical class. For instance, derivatives of benzylpiperidines have been investigated as inhibitors of various enzymes and as ligands for G-protein coupled receptors. unisi.it The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions.

Table 2: Potential Biological Targets for Benzylpiperidine Scaffolds

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576), Serotonin (B10506), Opioid Receptors | Neurology, Psychiatry |

| Ion Channels | Calcium, Sodium, Potassium Channels | Cardiovascular, Neurology |

| Enzymes | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) | Neurology, Psychiatry |

| Transporters | Vesicular Monoamine Transporter 2 (VMAT2) | Neurology |

This table indicates potential areas of interest for compounds containing the benzylpiperidine scaffold; no specific activity has been reported for this compound.

Exploration as a Chemical Probe for Elucidating Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. An effective chemical probe must exhibit high potency and selectivity for its target.

Currently, there are no published studies that describe the use of this compound as a chemical probe. The development of a chemical probe typically begins with a compound that shows promising activity and selectivity for a particular biological target. This initial hit compound is then optimized to enhance its probe-like properties, which may include the incorporation of a reporter tag (e.g., a fluorescent dye or a radioactive isotope) or a reactive group for covalent labeling.

Given the absence of reported biological activity for this compound, its development as a chemical probe has not been pursued. Should this compound be identified in the future as a potent and selective ligand for a specific protein, it could then serve as a starting point for the design and synthesis of chemical probes to investigate the function and role of that protein in biological pathways.

Table 3: Criteria for a High-Quality Chemical Probe

| Property | Description | Status for this compound |

|---|---|---|

| Potency | High affinity for the intended target (typically nanomolar or better). | No data available |

| Selectivity | Minimal interaction with other proteins, especially within the same family. | No data available |

| Cell Permeability | Ability to cross cell membranes to reach intracellular targets. | Not determined |

| Characterized Mechanism of Action | A clear understanding of how it interacts with its target. | No data available |

| Availability of a Negative Control | A structurally similar but inactive compound. | Not available |

This table outlines the general requirements for a chemical probe; the suitability of this compound for this role has not been investigated.

Q & A

Q. How does the compound’s activity compare to analogs with halogen or methyl substitutions?

- Methodological Answer : Synthesize analogs (e.g., 4-(4-chlorobenzyl)-piperidine) and test in parallel enzyme inhibition assays . Fluorine’s electronegativity enhances binding affinity (ΔΔG ~1.2 kcal/mol) compared to bulkier halogens. Methyl groups reduce solubility but improve metabolic stability in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.